2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine
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Overview
Description
2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine is a complex organic compound that features a cyclobutyl group, a pyridin-2-yloxy group, and a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidin-2-ones, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial use. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine and pyridin-2-yloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like thionyl chloride and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrolidin-2-ones, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The pyrrolidine ring, in particular, is known for its ability to bind to various proteins and enzymes, influencing their activity. This binding can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the cyclobutyl and pyridin-2-yloxy groups.
Cyclobutylamine: Contains the cyclobutyl group but lacks the pyrrolidine and pyridin-2-yloxy groups.
Pyridin-2-yloxyacetic acid: Contains the pyridin-2-yloxy group but lacks the cyclobutyl and pyrrolidine groups.
Uniqueness
2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine is unique due to the combination of its three distinct functional groups. This combination provides a unique set of chemical and biological properties that are not found in simpler compounds .
Properties
IUPAC Name |
cyclobutyl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(11-4-3-5-11)16-9-7-12(10-16)18-13-6-1-2-8-15-13/h1-2,6,8,11-12H,3-5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEHZLMPQXPGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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